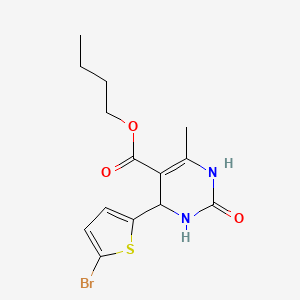![molecular formula C13H10BrNO2 B11080058 (4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11080058.png)
(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a butenylidene moiety, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The bromophenyl group can be introduced via bromination reactions, while the butenylidene moiety can be added through aldol condensation or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the oxazole ring can interact with biological macromolecules. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bromophenyl derivatives and oxazole-containing molecules. Examples include:
- 2-(3-BROMOPHENYL)-1,3-OXAZOLE
- 4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE
Uniqueness
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl group and the butenylidene moiety within the oxazole ring system distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C13H10BrNO2 |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
(4Z)-2-(3-bromophenyl)-4-[(E)-but-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10BrNO2/c1-2-3-7-11-13(16)17-12(15-11)9-5-4-6-10(14)8-9/h2-8H,1H3/b3-2+,11-7- |
Clave InChI |
AOMSWKFIDOUWCG-ICVSQMLFSA-N |
SMILES isomérico |
C/C=C/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br |
SMILES canónico |
CC=CC=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11079975.png)
![4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidopropanoate](/img/structure/B11079985.png)
![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11079987.png)
![2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11079993.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11079996.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11080003.png)
![3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one](/img/structure/B11080007.png)
![3-methoxy-N-{2-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)phenyl}-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11080014.png)

![N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline](/img/structure/B11080030.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B11080048.png)
![N-(3-chlorophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11080049.png)
